molecular formula C14H17ClN2O2 B2904384 ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 52855-69-3

ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No.: B2904384
CAS No.: 52855-69-3
M. Wt: 280.75
InChI Key: YSQFZJHHRLGAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its specific structure, which combines an imidazole ring with benzyl and ethyl acetate groups. Similar compounds include other imidazole derivatives like clemizole, etonitazene, and enviroxime . These compounds share the imidazole core but differ in their substituents, leading to variations in their biological activities and applications. For instance, clemizole is an antihistaminic agent, while etonitazene is an analgesic .

Properties

IUPAC Name

ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQFZJHHRLGAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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